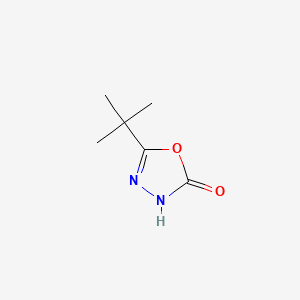

5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

説明

5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one is a derivative of the 1,3,4-oxadiazole family, which is known for its significance in pharmaceutical and pesticide industries. The compound features an isopropyl group attached to the 5-position of the 1,3,4-oxadiazol-2(3H)-one ring system. This structural motif is common in various synthetic intermediates and has been the subject of numerous studies due to its potential applications in medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, a closely related compound, has been achieved using isobutanoic acid, hydrazine hydrate, and triphosgene as raw materials. The process involves a two-step reaction with careful consideration of factors such as the water-carrying agent, drop temperature of triphosgene, acid-binding agent, and molar ratio. The optimized conditions led to a total yield of 73.9% with a purity of 99%, demonstrating a simple and economical process suitable for industrial production .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution at the 5-position, such as the isopropyl group, can significantly influence the physical and chemical properties of the compound. In related studies, the structure of 1,2,5-oxadiazole derivatives has been confirmed using techniques like single-crystal X-ray analysis, which provides detailed insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives participate in various chemical reactions. For instance, the synthesis of 2-(substituted-phenyl)-5-(aminomethyl)- and (thiomethyl)-1,3,4-oxadiazoles from chloromethyl derivatives has been reported, with high yields. These compounds can undergo selective oxidation to form sulfinylmethyl and sulfonylmethyl derivatives under mild conditions using dimethyldioxirane . Additionally, the rearrangement of isoxazole-hydroxamic acids into 1,2,5-oxadiazoles has been observed, indicating the versatility of oxadiazole compounds in synthetic chemistry .

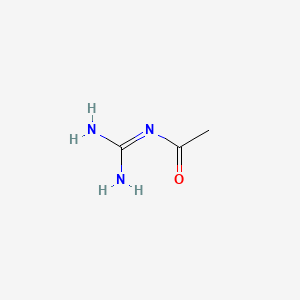

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The stability of the oxadiazole ring system under acidic or basic conditions, as well as its resistance to various reagents commonly used in organic synthesis, has been noted. For example, 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been shown to be stable under non-aqueous conditions and can be deprotected to release free acetamidine through mild reduction or alkaline hydrolysis . These properties make 1,3,4-oxadiazole derivatives valuable as synthons in the development of more complex molecules.

科学的研究の応用

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazoles, including derivatives of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, have been synthesized with antimicrobial and anti-proliferative activities. These compounds show inhibitory activity against pathogenic bacteria and fungi, such as Candida albicans, and have displayed broad-spectrum antibacterial activities. Additionally, they exhibit anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells (Al-Wahaibi et al., 2021).

Synthesis as Pharmaceutical Intermediates

The compound has been synthesized as an important intermediate in the production of pesticides and pharmaceuticals. A study has outlined the synthesis process using isobutanoic acid, hydrazine hydrate, and triphosgene, achieving high purity and yield. This process is highlighted for its simplicity and economic viability, making it suitable for industrial production (Li Ling-la, 2015).

Anti-inflammatory and Anti-enzymatic Properties

Several derivatives of 1,3,4-oxadiazoles have been explored for their anti-inflammatory and anti-enzymatic properties. Some of these compounds have demonstrated potent activity against gram-negative and gram-positive bacteria, and moderate inhibitory effects on enzymes like α-chymotrypsin. This research underscores the potential of 1,3,4-oxadiazoles in developing new antibacterial agents and enzyme inhibitors (Siddiqui et al., 2014).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. They form a protective layer on the steel surface, exhibiting mixed-type inhibition behavior. These properties are significant in industrial applications where corrosion resistance is crucial (Ammal et al., 2018).

Synthesis and Applications in Material Science

The synthesis of 1,3,4-oxadiazoles, including 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, has widespread applications in material science. These compounds have been used in creating diverse biological properties, including antibacterial, antifungal, and anticancer activities. Their applications extend to the development of materials for electronics and other industrial uses (Zarei & Rasooli, 2017).

作用機序

Target of Action

Similar compounds have been shown to exhibit antitumor activities against hela, a549, and mcf-7 cell lines .

Mode of Action

It’s worth noting that related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

Related compounds have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .

Result of Action

Related compounds have been shown to exhibit potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells lines .

特性

IUPAC Name |

5-tert-butyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYYZFFSCOVWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221401 | |

| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

CAS RN |

7120-86-7 | |

| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007120867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one in agriculture?

A1: 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, commonly known as Oxadiazon, is primarily utilized as a pre-emergent herbicide to manage unwanted vegetation in various agricultural settings. [, , , , , , , , , , , , , ]

Q2: How effective is Oxadiazon in controlling crabgrass in Bermudagrass turf?

A2: Research indicates that a single application of Oxadiazon at the recommended label rate provides over 90% control of crabgrass (Digitaria spp.) in Bermudagrass [Cynodon dactylon (L.) Pers.] turf for a significant duration, ranging from 6 to 26 weeks, depending on the season. []

Q3: Does the timing of core cultivation impact Oxadiazon's efficacy in controlling large crabgrass?

A3: Studies show that the timing of core cultivation, whether performed before or up to 4 months after Oxadiazon application, does not significantly influence its effectiveness in managing large crabgrass (Digitaria sanguinalis). []

Q4: Can Oxadiazon be used for weed control in Leatherleaf fern beds, and are there any drawbacks?

A4: While Oxadiazon effectively suppresses weed growth in Leatherleaf fern [Rumohra adiantiformis (Forst.) Ching] beds, achieving commercially acceptable levels between hand-weedings, research indicates potential phytotoxicity to the fern, potentially impacting yields. []

Q5: Is Oxadiazon a suitable herbicide for establishing Veronica repens ground cover?

A5: Oxadiazon has been found to cause minimal injury to Veronica repens transplants and doesn't hinder ground cover establishment. This suggests its suitability as a pre-emergent herbicide for this application. []

Q6: What is the impact of Oxadiazon on Statice plants compared to other herbicides?

A6: Oxadiazon demonstrates safety and efficacy in controlling weeds in Statice (Limonium sinuata L.) cultivation. Unlike some herbicides like Alachlor, Napropamide, and Oryzalin, Oxadiazon doesn't harm Statice plants and yields comparable marketable panicles to weed-free controls. []

Q7: How does the method of Oxadiazon application affect its impact on ornamental plants?

A7: Research suggests that applying Oxadiazon via chemigation (injection into sprinkler irrigation systems) might increase phytotoxicity in certain ornamental species like Aucuba, Japanese black pine, and Azalea, compared to conventional granular application. []

Q8: Does Oxadiazon impact the establishment of Zoysiagrass sprigs?

A8: Oxadiazon has been shown to enhance Zoysiagrass (Zoysia japonica Steud.) sprig establishment, surpassing the effects of Dithiopyr, Pendimethalin, Quinclorac, and Fenoxaprop. This enhancement is attributed to Oxadiazon's effectiveness in controlling competing weeds like smooth crabgrass. []

Q9: Can Oxadiazon be used to manage smooth crabgrass in Kentucky Bluegrass turf, and are there any long-term effects?

A9: While Oxadiazon effectively controls smooth crabgrass [Digitaria ischaemum (Schreb. ex Schweig.)Schreb. ex Muhl.] in Kentucky Bluegrass (Poa pratensis) turf, studies indicate its residual control in the subsequent year is unsatisfactory. []

Q10: How does Oxadiazon affect the rooting of creeping bentgrass?

A10: Research suggests that granular and WP formulations of Oxadiazon at 3.4 kg·ha -1 can cause severe injury to creeping bentgrass (Agrostis palustris Huds.), making it unsuitable for application on this turfgrass species. []

Q11: Is Oxadiazon effective in controlling Eclipta alba in container-grown plants, and are there any phytotoxicity concerns?

A11: While Oxadiazon effectively controls Eclipta alba, it exhibits some degree of phytotoxicity towards specific ornamental species, particularly during cold weather. Moderate to severe injury has been observed in Aucuba, Azalea, Liriope, Pampas grass, Japanese black pine, and Red tip photinia with repeated applications, especially at higher rates. [, ]

Q12: Can controlled-release formulations of Oxadiazon improve its performance in turfgrass?

A12: Studies exploring starch xanthide (SX) formulations of Oxadiazon for controlling large crabgrass in Kentucky bluegrass turf demonstrated reduced turf injury compared to conventional formulations. These controlled-release formulations also provided comparable weed control, highlighting their potential for improving Oxadiazon's application in turfgrass management. []

Q13: How does Oxadiazon compare to other pre-emergence herbicides in terms of Zoysiagrass establishment and weed control?

A13: In field trials with Zoysiagrass (Zoysia japonica Steud.) competing with smooth crabgrass, Oxadiazon, along with DCPA and Siduron, demonstrated superior performance in enhancing the establishment rate compared to other herbicides. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。